7,7'-Vinylenebis-2-benzopyrone
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Overview
Description
7,7’-Vinylenebis-2-benzopyrone: is a chemical compound with the molecular formula C20H12O4 . It is characterized by its unique structure, which includes two benzopyrone units connected by a vinylene bridge. This compound is known for its aromatic properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Vinylenebis-2-benzopyrone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of benzopyrone derivatives with a vinylene bridge precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of 7,7’-Vinylenebis-2-benzopyrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7,7’-Vinylenebis-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the vinylene bridge or the benzopyrone units.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can result in various substituted benzopyrones .
Scientific Research Applications
Chemistry: 7,7’-Vinylenebis-2-benzopyrone is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in various biochemical assays.
Medicine: Research into the medicinal properties of 7,7’-Vinylenebis-2-benzopyrone includes its potential use as an antioxidant, anti-inflammatory agent, or in cancer therapy. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 7,7’-Vinylenebis-2-benzopyrone is explored for its use in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7,7’-Vinylenebis-2-benzopyrone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in oxidative stress pathways, leading to its potential antioxidant effects .
Comparison with Similar Compounds
Coumarin: A related compound with a single benzopyrone unit.
7-Hydroxycoumarin: A hydroxylated derivative of coumarin.
Warfarin: A well-known anticoagulant with a benzopyrone structure.
Uniqueness: 7,7’-Vinylenebis-2-benzopyrone is unique due to its vinylene bridge connecting two benzopyrone units. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
79135-88-9 |
---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
7-[(E)-2-(2-oxochromen-7-yl)ethenyl]chromen-2-one |
InChI |
InChI=1S/C20H12O4/c21-19-9-7-15-5-3-13(11-17(15)23-19)1-2-14-4-6-16-8-10-20(22)24-18(16)12-14/h1-12H/b2-1+ |
InChI Key |
YYGLUBNQTUJNTP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)/C=C/C3=CC4=C(C=C3)C=CC(=O)O4 |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C=CC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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